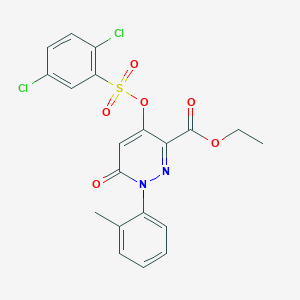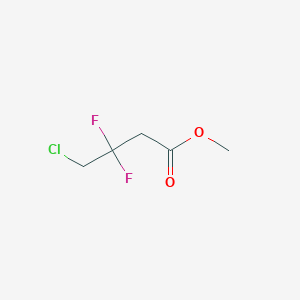![molecular formula C13H7ClFN3O B2405044 2-Cloro-5-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]piridina CAS No. 1120245-40-0](/img/structure/B2405044.png)
2-Cloro-5-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and an oxadiazole ring
Aplicaciones Científicas De Investigación
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Research: The compound is used as a probe in biological research to study the interactions between small molecules and biological macromolecules.
Métodos De Preparación
The synthesis of 2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the following steps:
Análisis De Reacciones Químicas
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine undergoes several types of chemical reactions:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of the oxadiazole ring, leading to different chemical and biological properties.
2-Chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde: This compound has a carbaldehyde group instead of the oxadiazole ring, which affects its reactivity and applications.
2-Chloro-5-(chloromethyl)pyridine: This compound has a chloromethyl group, which makes it more reactive in substitution reactions compared to the oxadiazole derivative.
These comparisons highlight the unique properties of 2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN3O/c14-11-6-3-9(7-16-11)13-17-12(18-19-13)8-1-4-10(15)5-2-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHGOGBQYWKECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)
![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)

![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)

![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)


![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)

